molecular formula C11H12BrN3 B11851699 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine

Cat. No.: B11851699
M. Wt: 266.14 g/mol
InChI Key: CAHKEPMRCLOONZ-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production methods for this compound typically involve metal-catalyzed synthesis and Friedländer cyclization. These methods are designed to be eco-friendly, safe, and atom-economical .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and proteins, thereby inhibiting the growth of bacterial cells. The compound’s ability to interfere with cellular processes makes it a promising candidate for drug development .

Comparison with Similar Compounds

  • 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-amine
  • 3-Bromo-1,5-naphthyridine
  • 1-Cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea

Comparison: 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it exhibits higher stability and enhanced biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

3-bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C11H12BrN3/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3,(H2,13,14,15)

InChI Key

CAHKEPMRCLOONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(N=C2N=C1C)N)Br)C

Origin of Product

United States

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